2-((S)-1-Acryloyl-4-(7-(8-methylnaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile is a complex organic compound with the molecular formula C33H39N7O2 and a molecular weight of approximately 565.72 g/mol. This compound features multiple functional groups, including an acryloyl moiety and a piperazine ring, contributing to its potential biological activity and applications in medicinal chemistry .
These reactions allow for the modification of the compound to enhance its biological properties or facilitate further synthetic pathways.
Recent studies indicate that 2-((S)-1-Acryloyl-4-(7-(8-methylnaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile exhibits significant biological activity as a selective inhibitor of KRAS G12C, a mutation commonly associated with various cancers. This compound has been shown to inhibit KRAS-dependent ERK phosphorylation effectively, suggesting its potential utility in cancer therapeutics .
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
Each step requires careful control of reaction conditions to achieve high yields and purity.
The primary application of 2-((S)-1-Acryloyl-4-(7-(8-methylnaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile lies in oncology as a targeted therapy for cancers harboring KRAS G12C mutations. Its selective inhibition mechanism positions it as a promising candidate in cancer treatment regimens.
Several compounds share structural features or biological targets with 2-((S)-1-Acryloyl-4-(7-(8-methylnaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile. Notable examples include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| MRTX1257 | Similar KRAS G12C inhibitor structure | Selective KRAS G12C inhibitor |
| AMG 510 | Covalent inhibitor targeting KRAS G12C | Effective against KRAS mutations |
| JNJ74699157 | Piperazine-based structure | Inhibitor of multiple kinases |
This comparison highlights the unique combination of structural elements in 2-((S)-1-Acryloyl...) that may contribute to its distinct biological activity and therapeutic potential against KRAS-driven cancers.
The biochemical interaction of 2-((S)-1-Acryloyl-4-(7-(8-methylnaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile, commonly known as MRTX-1257, with the KRAS G12C switch-II pocket represents a sophisticated allosteric inhibition mechanism that fundamentally disrupts oncogenic signaling pathways [1] [2] [3].
The switch-II pocket is strategically located between the switch-II region and alpha-helix 3 of KRAS G12C, creating a cryptic druggable site that becomes accessible primarily in the guanosine diphosphate-bound inactive state [2] [4]. This pocket formation represents a conformational vulnerability that can be exploited by small molecule inhibitors to trap the protein in its inactive conformation [3] [5].
The molecular architecture of the switch-II pocket involves critical amino acid residues that form a complex network of interactions with MRTX-1257. Key binding residues include Cysteine 12, which serves as the covalent attachment point, along with Aspartic acid 69, Histidine 95, Tyrosine 96, and Glutamic acid 63 [6] [7]. These residues create both hydrophobic and hydrophilic interaction surfaces that accommodate the complex molecular structure of the inhibitor [6].
Hydrophobic pocket formation is facilitated by residues Valine 9, Methionine 72, Phenylalanine 78, Valine 103, and Isoleucine 100, which create a lipophilic environment that accommodates the naphthalene and pyrido-pyrimidine moieties of MRTX-1257 [6] [7]. This hydrophobic core provides the primary non-covalent binding affinity that positions the molecule appropriately for subsequent covalent bond formation.
The hydrogen bonding network involves specific interactions between the inhibitor and the backbone carbonyl of Glutamic acid 63, as well as the side chain of Aspartic acid 69 [6]. These polar interactions contribute significantly to the binding affinity and specificity of the inhibitor for the KRAS G12C target. The distance measurements for these hydrogen bonds typically range from 2.7 to 2.9 Angstroms, indicating strong and stable interactions [6].
MRTX-1257 demonstrates remarkable biochemical selectivity with an inhibitory concentration (IC50) of 900 picomolar for KRAS-dependent ERK phosphorylation in H358 cells [8] [9]. This sub-nanomolar potency reflects the high affinity of the compound for its target and the efficiency of the covalent binding mechanism. The compound exhibits a molecular weight of 565.71 Daltons with a molecular formula of C33H39N7O2, indicating a substantial and complex molecular structure designed for specific protein interactions [8] [9].
The binding mode classification of MRTX-1257 represents allosteric covalent inhibition, distinguishing it from competitive inhibitors that directly compete with natural substrates [2] [3]. This allosteric mechanism allows the inhibitor to function through conformational changes rather than direct active site blockade, providing opportunities for enhanced selectivity and reduced off-target effects.
The covalent binding kinetics of MRTX-1257 to the Cysteine 12 residue in KRAS G12C involves a sophisticated two-phase mechanism that has been characterized through advanced biophysical techniques including stopped-flow spectroscopy and nuclear magnetic resonance studies [10] [11] [12].
The initial phase of binding represents a rapid, reversible interaction between MRTX-1257 and the KRAS G12C protein. This non-covalent binding event has been quantified with a dissociation constant (Kd) of 36.0 ± 0.7 micromolar for structurally related compounds such as ARS-853, providing insight into the reversible component of the binding mechanism [10] [11]. This rapid first phase occurs within seconds and represents the formation of a non-covalent enzyme-inhibitor complex that positions the electrophilic acrylamide moiety of MRTX-1257 in proximity to the nucleophilic cysteine thiol group.
The second phase involves the actual covalent bond formation between the acrylamide warhead of MRTX-1257 and the sulfur atom of Cysteine 12. This phase demonstrates significantly slower kinetics and exhibits pH dependency, consistent with the requirement for thiol deprotonation prior to nucleophilic attack [10] [11]. The pH dependency reflects the ionization state of the cysteine thiol group, which must be in its nucleophilic thiolate form to effectively react with the electrophilic carbon of the acrylamide moiety.
The pKa of the Cysteine 12 thiol group has been determined to be approximately 7.6 through nuclear magnetic resonance spectroscopy and independent biochemical assays [10] [11]. This depressed pKa value, compared to typical cysteine residues (pKa ~8.5), indicates that the local protein environment enhances the nucleophilicity of the thiol group, making it more susceptible to chemical ligation. The lowered pKa results from the specific electrostatic environment within the switch-II pocket and contributes to the selectivity of KRAS G12C inhibitors.
The kinetic parameters for covalent bond formation can be described by the fundamental rate constants kon, koff, and k_inact, which define the contributions of affinity and inactivation to the overall alkylation rate [12]. Recent studies utilizing surface plasmon resonance methodologies have demonstrated that these three fundamental kinetic rate constants provide more complete biophysical characterization compared to traditional approaches that rely solely on a single overall alkylation rate constant [12].
The covalent bond formation results in a stable carbon-sulfur bond with an interatomic distance of approximately 1.83 Angstroms, as determined by X-ray crystallography [13]. This covalent modification irreversibly alters the protein structure and prevents the normal conformational changes required for KRAS activation. The stability of this covalent bond ensures sustained inhibition of the target protein, contributing to the prolonged duration of action observed with KRAS G12C inhibitors.
Target engagement studies have demonstrated that MRTX-1257 achieves 77% target engagement in pharmacokinetic/pharmacodynamic experiments, indicating efficient in vivo covalent modification of the KRAS G12C protein [8] [9]. This high level of target engagement correlates with the compound's bioavailability of 31% in mouse models and suggests that sufficient concentrations reach the target tissue to achieve therapeutically relevant protein modification.
The kinetic selectivity of MRTX-1257 for the KRAS G12C mutant over wild-type KRAS proteins arises from the unique chemical properties of the introduced cysteine residue. Wild-type KRAS lacks this covalent attachment point, resulting in significantly reduced affinity and negligible covalent modification. This selectivity mechanism provides the therapeutic window necessary for targeted cancer therapy while minimizing effects on normal cellular processes.
The allosteric modulation of guanosine diphosphate/guanosine triphosphate exchange by MRTX-1257 represents the fundamental mechanism through which this KRAS G12C inhibitor exerts its therapeutic effects. This modulation involves complex conformational changes that prevent the normal nucleotide cycling essential for KRAS activation and downstream oncogenic signaling [14] [1] [3] [5].
KRAS G12C, despite its oncogenic mutation, retains intrinsic guanosine triphosphatase activity and continues to cycle between active guanosine triphosphate-bound and inactive guanosine diphosphate-bound states in cancer cells [14] [5]. This cycling behavior distinguishes KRAS G12C from other oncogenic KRAS mutants and creates the therapeutic opportunity exploited by allosteric inhibitors like MRTX-1257. The retention of nucleotide cycling means that the protein spends a significant fraction of time in the guanosine diphosphate-bound state, making it accessible to state-selective inhibitors.
The binding of MRTX-1257 to the switch-II pocket fundamentally alters the protein's nucleotide preference, shifting the equilibrium from favoring guanosine triphosphate binding toward favoring guanosine diphosphate binding [1] [7]. This reversal of the native nucleotide preference represents a key mechanism of inhibition, as it maintains the protein in its inactive state even in the presence of high cellular guanosine triphosphate concentrations. Crystallographic studies have demonstrated that inhibitor binding disrupts both switch-I and switch-II regions, subverting the normal conformational changes required for nucleotide exchange [1] [7].
The allosteric effect on switch-I involves disruption of the normal conformational flexibility required for nucleotide exchange factor recognition and binding [4] [5]. Switch-I region movements are essential for the interaction with guanine nucleotide exchange factors such as SOS1, which catalyze the release of guanosine diphosphate and facilitate guanosine triphosphate loading. MRTX-1257 binding stabilizes switch-I in a conformation that is incompatible with guanine nucleotide exchange factor binding, effectively blocking the reactivation pathway.
The primary allosteric effect on switch-II involves stabilization of this region in its inactive conformation [4] [5]. The switch-II region normally undergoes significant conformational changes upon guanosine triphosphate binding, adopting an active conformation that enables effector protein recognition. MRTX-1257 binding locks switch-II in its inactive conformation, preventing these essential conformational changes and maintaining the protein in a state that cannot productively interact with downstream effectors.
Nucleotide exchange inhibition has been demonstrated through biochemical assays showing that MRTX-1257 and related compounds prevent both SOS1-mediated and EDTA-mediated nucleotide exchange [5]. The compound's effect on SOS1-mediated exchange is particularly important, as this represents the physiologically relevant mechanism of KRAS activation in cells. The inhibition of nucleotide exchange effectively traps KRAS G12C in its guanosine diphosphate-bound state, preventing cycling to the active guanosine triphosphate-bound form.
The impact on effector binding, particularly to RAF kinases, represents a critical downstream consequence of the allosteric modulation [1] [7] [5]. RAF binding requires KRAS to be in its active, guanosine triphosphate-bound conformation with properly positioned switch regions. MRTX-1257 binding impairs RAF binding significantly by maintaining KRAS G12C in a conformation incompatible with effector recognition. This disruption of protein-protein interactions blocks the transmission of oncogenic signals through the mitogen-activated protein kinase pathway.
The conformational state preference induced by MRTX-1257 strongly favors the guanosine diphosphate-bound inactive state over the guanosine triphosphate-bound active state [2] [3] [4]. This preference has been quantified through binding studies showing that the inhibitor exhibits measurable affinity for guanosine diphosphate-loaded KRAS G12C but minimal interaction with guanosine triphosphate-loaded protein. The state selectivity provides both the mechanism of action and contributes to the selectivity profile of the inhibitor.
Molecular dynamics simulations have revealed that MRTX-1257 does not completely freeze KRAS G12C into a single rigid conformation but rather stabilizes an ensemble of inactive conformations [15] [16]. These simulations demonstrate that the inhibitor-bound protein maintains some conformational flexibility while remaining trapped in states that are incompatible with productive effector interactions. This dynamic picture of inhibition provides insights into the molecular basis of sustained protein inactivation despite residual conformational movement.